Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate
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Overview
Description
Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate is a chemical compound with the molecular formula C13H16FNO2. This compound is characterized by the presence of a cyclopropyl group, a 4-fluorobenzyl group, and an amino acetate moiety. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate typically involves the reaction of cyclopropylamine with 4-fluorobenzyl chloride to form an intermediate, which is then reacted with methyl bromoacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and 4-fluorobenzyl groups contribute to the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis to release the active amino acid derivative, which can then interact with biological targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(cyclopropylamino)acetate
- Methyl 2-(4-fluorobenzylamino)acetate
- Ethyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate
Uniqueness
Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate is unique due to the combination of the cyclopropyl and 4-fluorobenzyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[cyclopropyl-[(4-fluorophenyl)methyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-13(16)9-15(12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDNSPDSZOBZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=C(C=C1)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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